molecular formula C7H8FNO2 B14530713 Methyl pyridine-3-carboxylate;hydrofluoride CAS No. 62756-50-7

Methyl pyridine-3-carboxylate;hydrofluoride

Cat. No.: B14530713
CAS No.: 62756-50-7
M. Wt: 157.14 g/mol
InChI Key: SWCXSCWFPYLCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl pyridine-3-carboxylate;hydrofluoride can be achieved through several methods. One common approach involves the reaction of pyridine-3-carboxylic acid with methanol in the presence of a catalyst to form methyl pyridine-3-carboxylate. The hydrofluoride salt can then be obtained by reacting the ester with hydrofluoric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl pyridine-3-carboxylate;hydrofluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine-3-carboxylic acid, pyridine-3-methanol, and various substituted pyridine derivatives .

Scientific Research Applications

Methyl pyridine-3-carboxylate;hydrofluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl pyridine-3-carboxylate;hydrofluoride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl pyridine-3-carboxylate;hydrofluoride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrofluoride salts also sets it apart from other similar compounds .

Properties

CAS No.

62756-50-7

Molecular Formula

C7H8FNO2

Molecular Weight

157.14 g/mol

IUPAC Name

methyl pyridine-3-carboxylate;hydrofluoride

InChI

InChI=1S/C7H7NO2.FH/c1-10-7(9)6-3-2-4-8-5-6;/h2-5H,1H3;1H

InChI Key

SWCXSCWFPYLCLY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC=C1.F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.